molecular formula C5H8ClN3 B566802 Pyridazin-3-ylmethanamine hydrochloride CAS No. 1228788-25-7

Pyridazin-3-ylmethanamine hydrochloride

Cat. No.: B566802
CAS No.: 1228788-25-7
M. Wt: 145.59
InChI Key: QUOOMAKWNPXZHT-UHFFFAOYSA-N
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Description

Pyridazin-3-ylmethanamine hydrochloride is a chemical compound with the molecular formula C5H8ClN3. It is a derivative of pyridazine, a six-membered heterocyclic compound containing two adjacent nitrogen atoms. Pyridazine derivatives are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry .

Properties

IUPAC Name

pyridazin-3-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3.ClH/c6-4-5-2-1-3-7-8-5;/h1-3H,4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOOMAKWNPXZHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30697543
Record name 1-(Pyridazin-3-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228788-25-7
Record name 1-(Pyridazin-3-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of the intermediate from Step B (5.96 g, 56.7 mmol) in MeOH (35 mL) was added 6N HCl (20.89 mL, 125 mmol) followed by Pd/C (0.905 g, 8.51 mmol). The reaction mixture was kept on Parr shaker for 2 hours at 40 psig hydrogen. The reaction mixture was filtered through Celite™ (diatomaceous earth) and washed with 600 mL of MeOH and the filtrate concentrated. The residue was azeotroped several times with toluene. A dark brown solid was obtained. m/z=110 (M+H).
Quantity
5.96 g
Type
reactant
Reaction Step One
Name
Quantity
20.89 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.905 g
Type
catalyst
Reaction Step Three

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